benzyl N-(2-amino-2-cyclohexylethyl)carbamate
Description
Benzyl N-(2-amino-2-cyclohexylethyl)carbamate is a carbamate derivative characterized by a benzyloxycarbonyl (Cbz) protecting group, a 2-aminoethyl backbone, and a cyclohexyl substituent. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediate preparation.
Properties
IUPAC Name |
benzyl N-(2-amino-2-cyclohexylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKNTKNXIZXBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168185 | |
| Record name | Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352999-95-1 | |
| Record name | Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352999-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(2-amino-2-cyclohexylethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of benzyl N-(2-amino-2-cyclohexylethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2-amino-2-cyclohexylethyl)amine . The reaction is usually carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Benzyl N-(2-amino-2-cyclohexylethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Benzyl N-(2-amino-2-cyclohexylethyl)carbamate is a compound utilized in medicinal chemistry with potential biological activities. It features a benzyl group, an amino group, and a cyclohexyl ring, which contribute to its pharmacological profile.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as an intermediate in synthesizing various organic compounds and as a protecting group for amines in peptide synthesis.
- Biology The compound is studied for its potential biological activities and its role as a building block in the synthesis of bioactive molecules.
- Medicine Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs and pharmaceuticals.
- Industry It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
- Substitution Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Biological Activities
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity Research indicates that similar compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives with cyclohexyl groups have shown selective toxicity against fungi like Cryptococcus neoformans and bacteria such as E. coli .
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target | IC50/MIC (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 4.5–5.7 | |
| Antifungal | Cryptococcus neoformans | 5.0 | |
| Antibacterial | E. coli | 10.0 |
Case Studies
- Neuroprotective Effects A study investigated the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The compound was administered at varying doses, showing significant improvement in cognitive function as measured by behavioral tests. The mechanism was linked to its ability to inhibit AChE and increase acetylcholine levels.
- Antimicrobial Efficacy Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent.
- Structure-Activity Relationship (SAR) Research on structurally similar compounds revealed that modifications in the cyclohexyl moiety significantly impacted biological activity. Compounds with enhanced lipophilicity showed greater AChE inhibition and broader antimicrobial spectra, highlighting the importance of structural optimization in drug design.
Mechanism of Action
The mechanism of action of benzyl N-(2-amino-2-cyclohexylethyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate, it can act as a protecting group for amines, which can be installed and removed under relatively mild conditions . The compound can be removed using catalytic hydrogenation (Pd-C, H2), allowing for the selective deprotection of amine groups in complex molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, ring systems, and functional groups. Key distinctions in physicochemical properties, applications, and safety are summarized below.
Substituent Variations
- Benzyl N-(2-aminoethyl)carbamate hydrochloride (CAS 72080-83-2) Structure: Lacks the cyclohexyl group; features a simple ethylamino chain. Properties: Higher water solubility due to the hydrochloride salt. Lower lipophilicity compared to cyclohexyl analogs. Applications: Used in peptide synthesis as an amine-protecting intermediate .
- Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate (CAS 213672-66-3) Structure: Cyclohexyl group with a hydroxymethyl substituent instead of an aminoethyl chain. Properties: Polar hydroxyl group increases solubility in polar solvents. Reduced reactivity due to steric hindrance. Safety: Requires stringent handling (gloves, eye protection) due to irritant risks .
Ring System Modifications
- Benzyl N-[(1-aminocycloheptyl)methyl]carbamate (CAS 1448438-54-7) Structure: Cycloheptyl ring instead of cyclohexyl. Properties: Larger ring size may enhance steric bulk, affecting binding affinity in drug-receptor interactions. Applications: Explored in macrocyclic drug design .
Functional Group Complexity
- Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate (CAS 1354033-13-8) Structure: Incorporates an additional propanamido and ethylamino group. Properties: Higher molecular weight (347.45 g/mol) and complexity reduce synthetic yield but improve target specificity.
Data Tables
Table 1: Structural and Functional Comparisons
*Estimated based on structural analysis.
Biological Activity
Benzyl N-(2-amino-2-cyclohexylethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzyl group, an amino group, and a cyclohexyl ring, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 251.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
- Antimicrobial Activity : Research indicates that similar compounds exhibit antimicrobial properties against various pathogens. For instance, derivatives with cyclohexyl groups have shown selective toxicity against fungi like Cryptococcus neoformans and bacteria such as E. coli .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Target | IC50/MIC (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 4.5–5.7 | |
| Antifungal | Cryptococcus neoformans | 5.0 | |
| Antibacterial | E. coli | 10.0 |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of Alzheimer’s disease. The compound was administered at varying doses, showing significant improvement in cognitive function as measured by behavioral tests. The mechanism was linked to its ability to inhibit AChE and increase acetylcholine levels.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent .
- Structure-Activity Relationship (SAR) : Research on structurally similar compounds revealed that modifications in the cyclohexyl moiety significantly impacted biological activity. Compounds with enhanced lipophilicity showed greater AChE inhibition and broader antimicrobial spectra, highlighting the importance of structural optimization in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
